The synthesis of UV Cleavable Biotin-PEG2-Azide generally involves several steps:
Technical details regarding the exact reaction mechanisms can vary based on specific laboratory protocols.
The molecular structure of UV Cleavable Biotin-PEG2-Azide can be described as follows:
UV Cleavable Biotin-PEG2-Azide participates in several chemical reactions:
The mechanism of action for UV Cleavable Biotin-PEG2-Azide involves:
This multi-faceted mechanism makes it a versatile tool in biochemical research.
The physical and chemical properties of UV Cleavable Biotin-PEG2-Azide include:
UV Cleavable Biotin-PEG2-Azide has numerous scientific applications:
UV Cleavable Biotin-Polyethylene Glycol₂-Azide (C~38~H~51~N~7~O~9~S; MW 781.92) is a trifunctional reagent that integrates three distinct biochemical platforms:
The polyethylene glycol (PEG) spacer serves critical functions in this molecular architecture. This hydrophilic segment significantly enhances aqueous solubility (>100 mg/mL in dimethyl sulfoxide), minimizing aggregation during conjugation workflows [4] [6]. Additionally, the PEG spacer reduces steric interference during streptavidin binding by distancing the biotin moiety from the conjugated biomolecule [1] [9].
Table 1: Functional Attributes of UV Cleavable Biotin-Polyethylene Glycol₂-Azide
Functional Unit | Chemical Role | Application Benefit |
---|---|---|
Biotin | Vitamin-derived affinity tag | Streptavidin-based capture/enrichment (Western blotting, affinity purification) |
Azide | Click chemistry reactant | Site-specific conjugation to alkyne-modified proteins/nucleic acids |
Ortho-nitrobenzyl | Photolabile linker | UV-triggered release (365 nm) with minimal sample damage |
Polyethylene Glycol | Hydrophilic spacer | Enhanced solubility; reduced steric hindrance |
The ortho-nitrobenzyl-derived photocleavable linker enables a unique "capture-and-release" mechanism. Following affinity enrichment using streptavidin resins, brief UV exposure (365 nm) cleaves the biotin tag with high efficiency (>90%), releasing purified targets while leaving non-specifically bound contaminants attached [7] [8]. This significantly reduces background interference—a critical limitation in conventional streptavidin systems where harsh denaturants (boiling in sodium dodecyl sulfate, chaotropic salts) are required for elution [8].
The development of photocleavable biotin reagents represents a convergence of three technological trajectories:
The first-generation photocleavable biotin reagents (circa 2005) addressed elution challenges but suffered from limited solubility and conjugation flexibility [7]. A breakthrough came with Kim et al. (2009), who integrated an azide functionality into the photocleavable scaffold, enabling click chemistry compatibility [7]. This allowed chemoselective tagging of alkyne-modified biomolecules—particularly valuable for analyzing post-translational modifications in proteomics [7] [8].
Table 2: Evolution of Photocleavable Biotin Platforms
Generation | Key Features | Limitations | Representative Applications |
---|---|---|---|
First (2000s) | Basic photocleavable biotin | Organic solvent solubility only; no click chemistry compatibility | Isolation of nucleic acids |
Second (2010s) | Azide-functionalized versions | Moderate aqueous solubility; variable cleavage efficiency | Chemoproteomic studies of cysteine modifications |
Current (UV Cleavable Biotin-Polyethylene Glycol₂-Azide) | PEG-enhanced solubility; optimized photocleavage; dual click chemistry compatibility | Higher molecular weight (782 Da) | PROTAC synthesis; quantitative chemoproteomics; site-specific protein analysis |
The incorporation of polyethylene glycol spacers marked a significant advancement. As evidenced in Yang et al. (2015), PEGylation improved reagent performance in three key aspects: 1) water solubility increased >5-fold compared to non-PEGylated analogs, 2) cleavage efficiency reached 92-95% under standardized 365 nm irradiation, and 3) non-specific binding decreased by 60-70% in cellular proteomic studies [4] [7]. These properties proved essential for contemporary applications including PROTAC synthesis (where controlled protein degradation requires precise linker engineering) and global mapping of post-translational modifications like S-sulfenylation [4] [10].
Modern iterations demonstrate optimized cleavage wavelengths (365 nm UV-A), which minimize DNA/protein damage compared to shorter-wavelength alternatives. Current research focuses on wavelength-tunable systems and isotopically labeled variants (e.g., ¹³C~6~-UV-Biotin-azide) for quantitative mass spectrometry applications [7]. The integration of photocleavable biotin platforms into targeted protein degradation therapeutics represents the frontier of this molecular engineering trajectory [4] [5].
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